![molecular formula C12H15ClN4O3 B8050817 3-Deazaneplanocin hydrochloride](/img/structure/B8050817.png)
3-Deazaneplanocin hydrochloride
Overview
Description
3-Deazaneplanocin hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4O3 and its molecular weight is 298.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Deazaneplanocin hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Deazaneplanocin hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cancer Therapy : DZNep has been investigated for its potential in cancer treatment. It's shown to inhibit S-adenosylhomocysteine hydrolase effectively, impacting cell growth and viability in human promyelocytic leukemia cells (Glazer et al., 1986). Additionally, DZNep induces apoptosis in cancer cells, especially in combination with other agents like trichostatin A (Tam et al., 2015). It has also shown protective effects against cisplatin-induced renal tubular cell apoptosis and acute kidney injury (Ni et al., 2019).
Virology : DZNep is a potent inhibitor of Ebola virus replication in mice, leading to increased production of interferon-alpha in infected cells (Bray et al., 2002). It also exhibits broad-spectrum antiviral activities against various viruses like vesicular stomatitis, vaccinia, and cowpox viruses (De Clercq et al., 1989).
Epigenetic Research : DZNep is recognized for its role in epigenetic modifications. It depletes histone methylations, including the oncogenic EZH2 complex, thereby reactivating silenced tumor suppressors in cancer cells (Tam et al., 2015). This ability makes it a promising epigenetic drug for various cancers.
Pharmacokinetics and Drug Development : Studies have developed sensitive bioanalytical methods for pharmacokinetic analyses of DZNep, essential for its drug development (Peer et al., 2013). Additionally, research on encapsulating DZNep in pegylated liposomes aims to improve its in vivo pharmacokinetic characteristics (Sun et al., 2012).
properties
IUPAC Name |
5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3.ClH/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19;/h1-3,5,8,10-11,17-19H,4H2,(H2,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSKMHKAFPRFTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Deazaneplanocin hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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